2-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
2-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a unique structure combining an imidazole ring fused with a pyrimidine ring. The presence of a trifluoromethyl group at the 7th position and a methyl group at the 2nd position enhances its chemical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate diamines with trifluoromethyl ketones under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Sodium hydride, organolithium compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Neuroprotection: The compound has shown promise in neuroprotective studies, potentially offering benefits in treating neurodegenerative diseases.
Material Science: Its unique structure and properties make it a candidate for use in advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . In neuroprotection, it may modulate pathways involved in inflammation and oxidative stress, thereby protecting neuronal cells .
Comparison with Similar Compounds
Similar Compounds
7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine: Similar in structure but with a pyridine ring instead of an imidazole ring.
2-Amino-7-(trifluoromethyl)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Contains a triazole ring fused with a pyrimidine ring.
Uniqueness
2-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development and materials science .
Properties
Molecular Formula |
C8H10F3N3 |
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Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H10F3N3/c1-5-4-14-3-2-6(8(9,10)11)13-7(14)12-5/h4,6H,2-3H2,1H3,(H,12,13) |
InChI Key |
DDSGWBOZLKLYHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CCC(NC2=N1)C(F)(F)F |
Origin of Product |
United States |
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